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molecular formula C8H4Br2F3NO2 B8774547 3,5-Dibromo-2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde CAS No. 741737-02-0

3,5-Dibromo-2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde

Cat. No. B8774547
M. Wt: 362.93 g/mol
InChI Key: YFDFZJVJLCWFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388019B2

Procedure details

To a flame-dried 100 mL round-bottomed flask, was added dry THF (15 mL). The solution was cooled to −78° C. and then N,N-diisopropylamine (0.46 mL, 3.28 mmol), 2.5M n-butyllithium in hexane (1.31 mL, 3.28 mmol), and a solution of the compound from Step B above (1.00 g, 2.99 mmol) in dry THF (10 mL) were added sequentially. The reaction mixture was stirred at −78° C. for 10 min before methyl formate (0.276 mL, 4.49 mmol) was slowly added. After the reaction was stirred for another 2 h, the mixture was warmed and stirred for 30 min at room temperature. Then the mixture was quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic phases were washed sequentially with water and saturated brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography (silica gel; 15% ethyl acetate/hexanes as eluant) to yield the title compound. 1H NMR (400 MHz, CDCl3) δ 10.10 (s, 1H), 4.11 (s, 3H).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.276 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:19][C:20]1[C:21]([O:31][CH3:32])=[N:22][C:23]([C:27]([F:30])([F:29])[F:28])=[C:24]([Br:26])[CH:25]=1.[CH:33](OC)=[O:34]>C1COCC1>[Br:19][C:20]1[C:21]([O:31][CH3:32])=[N:22][C:23]([C:27]([F:30])([F:29])[F:28])=[C:24]([Br:26])[C:25]=1[CH:33]=[O:34]

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.31 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=C(C1)Br)C(F)(F)F)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.276 mL
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the reaction was stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
STIRRING
Type
STIRRING
Details
stirred for 30 min at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then the mixture was quenched by the addition of saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed sequentially with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel; 15% ethyl acetate/hexanes as eluant)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=O)C(=C(N=C1OC)C(F)(F)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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